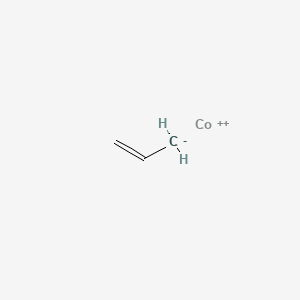
Cobalt(2+);prop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(II) prop-1-ene complex typically involves the reaction of cobalt(II) salts with prop-1-ene under controlled conditions. One common method is to react cobalt(II) chloride with prop-1-ene in the presence of a suitable solvent, such as tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction is usually carried out at room temperature, and the product is isolated by crystallization or precipitation.
Industrial Production Methods
Industrial production of cobalt(II) prop-1-ene complex may involve similar synthetic routes but on a larger scale. The process would include the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt(II) prop-1-ene complex can undergo various types of chemical reactions, including:
Oxidation: The cobalt(II) center can be oxidized to cobalt(III) under certain conditions.
Reduction: The complex can be reduced back to cobalt(II) if it has been oxidized.
Substitution: Ligands in the complex can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reactions with ligands like triphenylphosphine or ethylenediamine can be carried out in solvents like dichloromethane or ethanol.
Major Products
Oxidation: Cobalt(III) complexes.
Reduction: Regeneration of cobalt(II) complex.
Substitution: New cobalt(II) complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Cobalt(II) prop-1-ene complex has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: The complex is studied for its potential use in the development of new materials with unique magnetic and electronic properties.
Biological Studies: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Industrial Applications: It is used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which cobalt(II) prop-1-ene complex exerts its effects depends on the specific reaction or application. In catalysis, the cobalt center can facilitate the activation of substrates through coordination and electron transfer processes. The prop-1-ene ligand can also participate in reactions, providing additional reactivity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cobalt(II) ethylene complex: Similar in structure but with ethylene as the ligand.
Cobalt(II) but-1-ene complex: Similar but with but-1-ene as the ligand.
Cobalt(II) cyclopentadiene complex: Contains cyclopentadiene as the ligand.
Uniqueness
Cobalt(II) prop-1-ene complex is unique due to the specific reactivity of the prop-1-ene ligand, which can provide different electronic and steric effects compared to other ligands
Eigenschaften
CAS-Nummer |
108809-28-5 |
|---|---|
Molekularformel |
C3H5Co+ |
Molekulargewicht |
100.00 g/mol |
IUPAC-Name |
cobalt(2+);prop-1-ene |
InChI |
InChI=1S/C3H5.Co/c1-3-2;/h3H,1-2H2;/q-1;+2 |
InChI-Schlüssel |
BWVAKBOMMNLWLY-UHFFFAOYSA-N |
Kanonische SMILES |
[CH2-]C=C.[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1,3-Dioxolan-2-yl)methyl]propane-1,3-diol](/img/structure/B14312019.png)
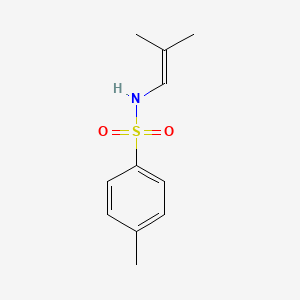

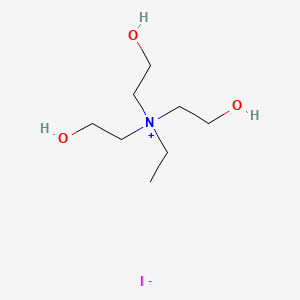
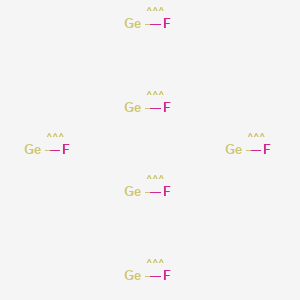
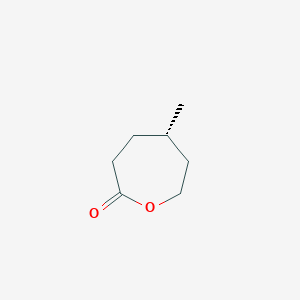
![4-Oxo-7-phenyl-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B14312061.png)
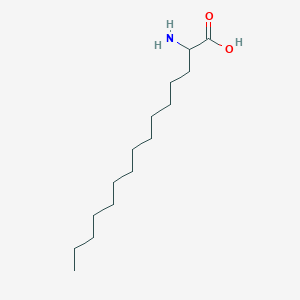
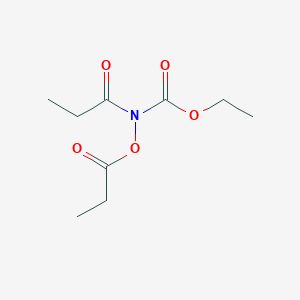
![5-Amino-1,3-diethylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14312070.png)
![Methyl 3-[(E)-(diphenylphosphoryl)diazenyl]but-2-enoate](/img/structure/B14312072.png)

![2,2'-Sulfanediylbis[1-([2,2'-bithiophen]-5-yl)ethan-1-one]](/img/structure/B14312087.png)
